N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Juber, Hamed, and Khalil (2020) on derivatives of 6-methoxy-2-aminobenzothiazole, which shares structural motifs with the compound of interest, demonstrated antibacterial activity against several microorganisms, including Gram-positive and Gram-negative bacteria. This suggests potential for antimicrobial applications (Juber, Hamed, & Khalil, 2020).
Anticancer Activity
Research by Sonar et al. (2020) focused on thiazole compounds, related to the chemical structure , showing anticancer activity against breast cancer cells. This indicates the compound's relevance in the development of anticancer agents (Sonar et al., 2020).
Anti-inflammatory and Analgesic Properties
Küçükgüzel et al. (2013) synthesized derivatives involving pyrazol and thiazol rings, demonstrating significant anti-inflammatory and analgesic activities. This research highlights the potential therapeutic applications of compounds with similar structural features (Küçükgüzel et al., 2013).
Enzymatic Inhibition for Disease Treatment
Alghamdi et al. (2023) designed thiazole clubbed pyridine scaffolds, which are structurally related, targeting the main protease (Mpro) of SARS-CoV-2 as potential COVID-19 inhibitors. This work underscores the importance of such compounds in the search for treatments against viral infections (Alghamdi et al., 2023).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-28-17-8-9-19-20(16-17)30-22(24-19)26(14-13-25-12-5-11-23-25)21(27)10-15-29-18-6-3-2-4-7-18/h2-9,11-12,16H,10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWWRFVXQNCARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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